molecular formula C8H10NO4P B14496718 Ethyl(3-nitrophenyl)phosphinic acid CAS No. 63899-05-8

Ethyl(3-nitrophenyl)phosphinic acid

Cat. No.: B14496718
CAS No.: 63899-05-8
M. Wt: 215.14 g/mol
InChI Key: QOOWRZNHXVPRLA-UHFFFAOYSA-N
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Description

Ethyl(3-nitrophenyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid group attached to an ethyl group and a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl(3-nitrophenyl)phosphinic acid typically involves the reaction of ethyl phosphinate with 3-nitrophenyl derivatives. One common method is the palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and bromo-3-nitrobenzene . This reaction proceeds under mild conditions and yields the desired phosphinic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl(3-nitrophenyl)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of ethyl(3-aminophenyl)phosphinic acid.

    Substitution: Formation of various substituted phosphinic acid derivatives.

Scientific Research Applications

Ethyl(3-nitrophenyl)phosphinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl(3-nitrophenyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets .

Comparison with Similar Compounds

Uniqueness: Ethyl(3-nitrophenyl)phosphinic acid is unique due to the presence of both the ethyl and 3-nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields.

Properties

CAS No.

63899-05-8

Molecular Formula

C8H10NO4P

Molecular Weight

215.14 g/mol

IUPAC Name

ethyl-(3-nitrophenyl)phosphinic acid

InChI

InChI=1S/C8H10NO4P/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,12,13)

InChI Key

QOOWRZNHXVPRLA-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

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